N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline moiety and a furan carboxamide group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methyl Group: The methyl group at the 7-position of the quinoline ring can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Furan Carboxamide Group: The final step involves the reaction of the quinoline derivative with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline moiety.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This mechanism is relevant for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core and have been studied for their biological activities.
Furan-2-carboxamides: Compounds with a furan carboxamide group have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide is unique due to the combination of the quinoline and furan carboxamide moieties. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-5-12-10-13(16(20)19-14(12)9-11)6-7-18-17(21)15-3-2-8-22-15/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAKNYJRSUAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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